molecular formula C17H15ClN2S B2875345 1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1226456-08-1

1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2875345
CAS No.: 1226456-08-1
M. Wt: 314.83
InChI Key: QWQSDHRDMAGSQY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a chlorophenyl group, a methylthio group, and a p-tolyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a chlorophenyl group, which can be accomplished using chlorobenzene derivatives under suitable conditions.

    Addition of the methylthio group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiol or its derivatives.

    Attachment of the p-tolyl group: The p-tolyl group can be added via electrophilic aromatic substitution reactions using toluene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under suitable reaction conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazole-4-ylmethanol
  • 1-(4-chlorophenyl)-2-(methylthio)-1H-imidazole
  • 1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-pyrazole

Uniqueness

1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is unique due to its specific combination of functional groups and the imidazole ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(4-methylphenyl)-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-12-3-5-13(6-4-12)16-11-19-17(21-2)20(16)15-9-7-14(18)8-10-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQSDHRDMAGSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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